molecular formula C6H3F3N2 B8498579 1H-Pyrrole-3-carbonitrile, 4-(trifluoromethyl)-

1H-Pyrrole-3-carbonitrile, 4-(trifluoromethyl)-

Cat. No.: B8498579
M. Wt: 160.10 g/mol
InChI Key: FZFOKKMPWYPLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-3-carbonitrile, 4-(trifluoromethyl)- is a useful research compound. Its molecular formula is C6H3F3N2 and its molecular weight is 160.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrole-3-carbonitrile, 4-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole-3-carbonitrile, 4-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H3F3N2

Molecular Weight

160.10 g/mol

IUPAC Name

4-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C6H3F3N2/c7-6(8,9)5-3-11-2-4(5)1-10/h2-3,11H

InChI Key

FZFOKKMPWYPLEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN1)C(F)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of p-tolylsulfonylmethylisocyanide (0.72 g, 3.2 mmol) and sodium hydride (0.09 g, 3.8 mmol) in anhydrous ethyl ether is treated dropwise with a solution of 4,4,4-trifluorocrotonitrile (0.38 g, 3.2 mmol) in ether and dimethyl sulfoxide over a 35 minute period, stirred at room temperature for 20 minutes and quenched with water. The phases are separated and the aqueous phase is extracted with ether. The organic phases are combined, washed with brine, dried over MgSO4 and concentrated in vacuo to afford an orange solid residue. The residue is flash chromatographed using silica gel and 100:100:1 petroleum ether: ethyl ether: acetic acid followed by 100% methylene chloride to give the title product as a white solid, mp 96°-97° C.
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0.72 g
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0.38 g
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